![molecular formula C14H14N2O B270364 N-(2,5-dimethylphenyl)pyridine-3-carboxamide](/img/structure/B270364.png)
N-(2,5-dimethylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a pyridine-based compound that is widely used in the field of neuroscience for its ability to selectively activate nicotinic acetylcholine receptors (nAChRs) in the brain.
Wirkmechanismus
N-(2,5-dimethylphenyl)pyridine-3-carboxamide acts as a selective agonist for nAChRs, binding to the receptor and inducing a conformational change that results in the opening of ion channels and the influx of cations, such as calcium and sodium, into the cell. This leads to depolarization of the cell membrane and the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of cognitive function, and the regulation of neurotransmitter release. N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects, protecting against oxidative stress, inflammation, and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethylphenyl)pyridine-3-carboxamide in lab experiments is its high selectivity for nAChRs, allowing for the specific activation of these receptors without affecting other neurotransmitter systems. N-(2,5-dimethylphenyl)pyridine-3-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective and readily available tool for scientific research. However, one limitation of using N-(2,5-dimethylphenyl)pyridine-3-carboxamide is its short half-life, which requires frequent administration to maintain its effects. N-(2,5-dimethylphenyl)pyridine-3-carboxamide also has limited solubility in aqueous solutions, which can affect its bioavailability and potency.
Zukünftige Richtungen
There are many potential future directions for the use of N-(2,5-dimethylphenyl)pyridine-3-carboxamide in scientific research. One area of focus is the development of more selective and potent nAChR agonists, which could provide more precise tools for studying the role of these receptors in various physiological and pathological processes. Another area of focus is the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the bioavailability and half-life of N-(2,5-dimethylphenyl)pyridine-3-carboxamide and other nAChR agonists. Additionally, the use of N-(2,5-dimethylphenyl)pyridine-3-carboxamide in combination with other pharmacological agents, such as inhibitors of acetylcholinesterase or monoamine oxidase, could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the condensation of 2,5-dimethylphenylacetonitrile with 3-pyridinecarboxylic acid, or the reaction of 2,5-dimethylphenylmagnesium bromide with 3-pyridinecarboxylic acid chloride. The purity of N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be improved through recrystallization, and the compound can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been widely used in scientific research for its ability to selectively activate nAChRs in the brain. nAChRs are ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems and play a crucial role in various physiological processes, including learning and memory, attention, and reward. N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been used to study the role of nAChRs in these processes, as well as in the pathophysiology of various neurological and neuropsychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
Produktname |
N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-11(2)13(8-10)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
LYVCDJZRPWHQGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.